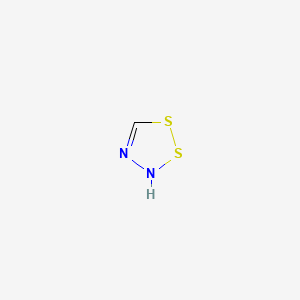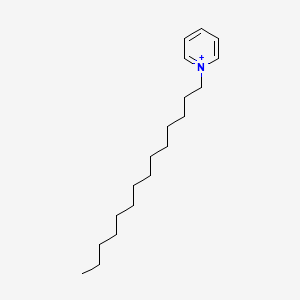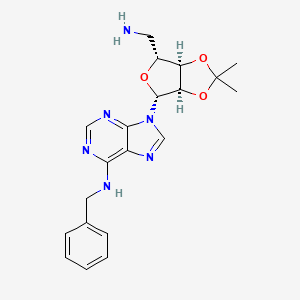
3H-1,2,3,4-Dithiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,3,4-Dithiadiazole is a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The traditional synthesis of 3H-1,2,3,4-Dithiadiazole involves the reduction of dithiadiazolium cations. These cations are typically obtained by the reaction of nitriles with thiazyl chloride. The reaction proceeds as follows: [ 2 RCN + 4 NSCl \rightarrow 2 [RCN_2S_2]+Cl- + Cl_2 + N_2 ] For large-scale syntheses, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the yields are generally lower .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for higher yields and cost-effectiveness. This often involves the use of more readily available and less expensive reagents, as well as optimized reaction conditions to maximize product yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3H-1,2,3,4-Dithiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Halogens such as chlorine or bromine can oxidize this compound to form dithiadiazolium cations. [ 2 RCN_2S_2 + X_2 \rightarrow 2 [RCN_2S_2X- ]
Reduction: Reducing agents like iodide or thiocyanate can reduce dithiadiazolium cations to form the neutral dithiadiazole. [ 2 [RCN_2S_2]^+ + I^- \rightarrow 2 RCN_2S_2 + I_2 ]
Major Products: The major products of these reactions include dithiadiazolium salts and neutral dithiadiazole compounds, which can further react to form various derivatives .
Wissenschaftliche Forschungsanwendungen
3H-1,2,3,4-Dithiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antiviral, and antifungal agents.
Wirkmechanismus
The mechanism of action of 3H-1,2,3,4-Dithiadiazole and its derivatives often involves interaction with biological membranes and proteins. For example, certain derivatives can disrupt lipid bilayers and affect ion channel function, leading to antimicrobial effects . The molecular targets and pathways involved in these actions are still under investigation, but they are believed to include membrane lipids and ion channels .
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazine: Another heterocyclic compound with similar biological activities.
Thiohydrazide: Known for its antimicrobial and antifungal properties.
Uniqueness: 3H-1,2,3,4-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
289-09-8 |
|---|---|
Molekularformel |
CH2N2S2 |
Molekulargewicht |
106.18 g/mol |
IUPAC-Name |
3H-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-3-5-4-1/h1,3H |
InChI-Schlüssel |
WSYXFYIAMXEAJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)





![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
